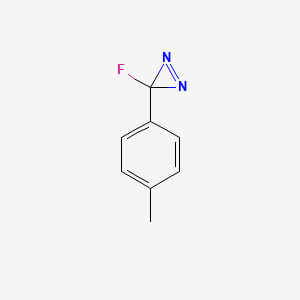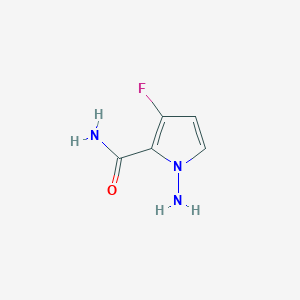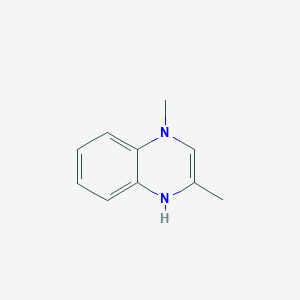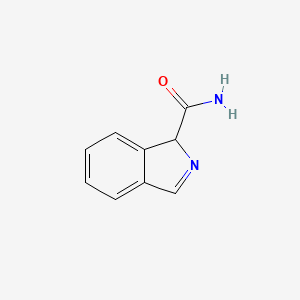
7,8-Dihydroisoquinolin-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydroisoquinolin-6(5H)-one is a heterocyclic organic compound that belongs to the isoquinoline family It is characterized by a fused ring system consisting of a benzene ring and a nitrogen-containing six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroisoquinolin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions often include:
Catalyst: Acidic conditions (e.g., hydrochloric acid or sulfuric acid)
Temperature: Moderate heating (e.g., 60-80°C)
Solvent: Polar solvents like ethanol or methanol
Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other cyclization methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions: 7,8-Dihydroisoquinolin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to isoquinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring or nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products:
Oxidation: Isoquinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated isoquinoline derivatives
科学研究应用
7,8-Dihydroisoquinolin-6(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7,8-Dihydroisoquinolin-6(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms for each application.
相似化合物的比较
Isoquinoline: A parent compound with a similar ring structure but lacking the dihydro and ketone functionalities.
Tetrahydroisoquinoline: A fully reduced form with additional hydrogen atoms.
Quinoline: A related heterocyclic compound with a nitrogen atom in a different position.
Uniqueness: 7,8-Dihydroisoquinolin-6(5H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
7,8-dihydro-5H-isoquinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCBWFBTZRFGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)












